4,5,6,7-Tetrahydro-5-hydroxy-3-trifluoromethyl-1H-indazole is a nitrogen-containing heterocyclic compound that belongs to the indazole family. This compound is characterized by a tetrahydro structure with a hydroxyl group and a trifluoromethyl substituent. It has garnered interest in medicinal chemistry due to its potential biological activities.
The compound is classified under the category of indazoles, which are bicyclic compounds containing a fused benzene and pyrazole ring. Its chemical structure can be represented by the molecular formula and it has a molecular weight of approximately 204.19 g/mol. The compound is registered under the CAS number 879981-36-9 .
The synthesis of 4,5,6,7-Tetrahydro-5-hydroxy-3-trifluoromethyl-1H-indazole typically involves multi-step organic reactions. Common methods include:
Each step requires careful control of reaction conditions to optimize yield and purity.
The molecular structure of 4,5,6,7-Tetrahydro-5-hydroxy-3-trifluoromethyl-1H-indazole features:
The structural representation can be visualized through molecular modeling software or chemical drawing tools.
4,5,6,7-Tetrahydro-5-hydroxy-3-trifluoromethyl-1H-indazole can participate in various chemical reactions:
These reactions are essential for modifying the compound's properties for specific applications.
The mechanism of action for 4,5,6,7-Tetrahydro-5-hydroxy-3-trifluoromethyl-1H-indazole is not fully elucidated but is believed to involve interaction with specific biological targets such as enzymes or receptors. The trifluoromethyl group enhances binding affinity due to increased hydrophobic interactions. Preliminary studies suggest potential activity in modulating pathways related to inflammation or cancer cell proliferation.
The physical properties of 4,5,6,7-Tetrahydro-5-hydroxy-3-trifluoromethyl-1H-indazole include:
4,5,6,7-Tetrahydro-5-hydroxy-3-trifluoromethyl-1H-indazole has potential applications in:
Research into its pharmacological properties is ongoing, aiming to establish its efficacy and safety profiles for therapeutic use.
The tetrahydroindazole core represents a privileged scaffold in heterocyclic chemistry due to its structural resemblance to biologically active purine bases. This bicyclic framework combines a pyrazole ring fused with a partially saturated cyclohexane ring, creating a conformationally restrained structure ideal for target binding. The scaffold's versatility is evidenced by its presence in pharmaceuticals (e.g., benzodiazepine receptor agonists), agrochemicals, and functional materials. Specifically, 4,5,6,7-tetrahydro-1H-indazole derivatives exhibit enhanced metabolic stability compared to fully aromatic indazoles due to reduced cytochrome P450 oxidation susceptibility. The partially saturated ring system also offers multiple chiral centers for stereoselective interactions with biological targets, making it invaluable in asymmetric synthesis and drug design [3] [5].
The introduction of a hydroxy group at the C5 position (5-hydroxy motif) fundamentally alters the molecule's physicochemical and biological profile. This chiral center:
The trifluoromethyl (-CF₃) group at the C3 position delivers multifaceted advantages:
CAS No.: 129119-78-4
CAS No.: 11104-40-8
CAS No.:
CAS No.:
CAS No.: 108890-18-2